molecular formula C17H21N5 B280318 2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

Cat. No. B280318
M. Wt: 295.4 g/mol
InChI Key: ULCUSKZPLGJXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, also known as CPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPT belongs to the class of cycloheptapyridine derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The exact mechanism of action of 2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell growth and survival. 2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has been shown to inhibit the activity of various enzymes involved in DNA replication and repair, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has been found to exhibit various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects, which may be useful in the treatment of various diseases. 2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and therapeutic applications.

Future Directions

There are several future directions for the study of 2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, including further studies to determine its optimal dosage and therapeutic applications. In addition, future studies may focus on the development of novel 2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile derivatives with improved biological activities and reduced toxicity. Further studies are also needed to investigate the potential use of 2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile in the treatment of neurodegenerative diseases.

Synthesis Methods

2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile can be synthesized using various methods, including the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carboxaldehyde with 2-amino-4,5,6,7-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile in the presence of a base. Another method involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carboxaldehyde with 2-amino-4,5,6,7-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile in the presence of a catalyst such as triethylamine.

Scientific Research Applications

2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antioxidant effects. 2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, 2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

Molecular Formula

C17H21N5

Molecular Weight

295.4 g/mol

IUPAC Name

2-amino-4-(1-ethyl-5-methylpyrazol-4-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C17H21N5/c1-3-22-11(2)14(10-20-22)16-12-7-5-4-6-8-15(12)21-17(19)13(16)9-18/h10H,3-8H2,1-2H3,(H2,19,21)

InChI Key

ULCUSKZPLGJXCA-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)C2=C(C(=NC3=C2CCCCC3)N)C#N)C

Canonical SMILES

CCN1C(=C(C=N1)C2=C(C(=NC3=C2CCCCC3)N)C#N)C

Origin of Product

United States

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